molecular formula C8H7NO6S B2517956 2-(Methylsulfonyl)-5-nitrobenzoic acid CAS No. 1549014-66-5

2-(Methylsulfonyl)-5-nitrobenzoic acid

Cat. No.: B2517956
CAS No.: 1549014-66-5
M. Wt: 245.21
InChI Key: YJOOIPYEUIHVML-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-5-nitrobenzoic acid is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a nitro group and a methylsulfonyl group attached to a benzoic acid core. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)-5-nitrobenzoic acid typically involves the selective oxidation of 2-nitro-4-methylsulfonyltoluene. This process can be achieved using various oxidizing agents and catalysts. One common method involves the use of nitric acid in the presence of vanadium pentoxide as a catalyst. The reaction is carried out in a sulfuric acid solution at elevated temperatures to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow systems to enhance efficiency and reduce waste. For instance, a metal-free catalyzed oxidation process using molecular oxygen as the oxidant and N,N’,N’'-trihydroxyisocyanuric acid as the catalyst has been developed. This method offers a more environmentally friendly approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfonyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methylsulfonyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Nitric acid, vanadium pentoxide, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

2-(Methylsulfonyl)-5-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfonyl group enhances the compound’s solubility and stability, facilitating its use in different applications .

Comparison with Similar Compounds

Uniqueness: 2-(Methylsulfonyl)-5-nitrobenzoic acid stands out due to its unique combination of a nitro group and a methylsulfonyl group on a benzoic acid core. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound in various fields.

Properties

IUPAC Name

2-methylsulfonyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6S/c1-16(14,15)7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOOIPYEUIHVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549014-66-5
Record name 2-(methylsulfonyl)-5-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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